molecular formula C20H15BrClNO2 B5417883 2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile

2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile

Cat. No. B5417883
M. Wt: 416.7 g/mol
InChI Key: QPXYANLUKHLICS-YBEGLDIGSA-N
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Description

2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile, also known as BPEPA, is a compound that has attracted attention in scientific research due to its potential applications in various fields. BPEPA has been synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile is not fully understood. However, studies have suggested that this compound may exert its cytotoxic activity through the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. This compound has also been studied for its potential as an antioxidant. Studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile has several advantages for laboratory experiments, including its relatively simple synthesis method and its potential as a building block for the synthesis of functional materials. However, this compound also has some limitations, including its low solubility in water, which may limit its applications in biological studies.

Future Directions

For the study of 2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile include investigations into its potential as an anticancer agent in vivo, the synthesis of this compound derivatives with improved solubility and bioactivity, and the synthesis of functional materials using this compound as a building block.

Synthesis Methods

2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-bromoacetophenone with ethyl 3-chloro-5-ethoxy-4-hydroxybenzoate to form 2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-hydroxypropyl)phenyl]propanoic acid. This intermediate is then converted to this compound through a series of reactions that involve the use of propargyl bromide, sodium azide, and copper (I) iodide.

Scientific Research Applications

2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, this compound has been studied for its potential as a building block for the synthesis of functional materials, including liquid crystals and polymers. In environmental science, this compound has been investigated for its potential as a fluorescent probe for the detection of heavy metal ions.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClNO2/c1-3-9-25-20-18(22)11-14(12-19(20)24-4-2)10-16(13-23)15-5-7-17(21)8-6-15/h1,5-8,10-12H,4,9H2,2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXYANLUKHLICS-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Br)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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